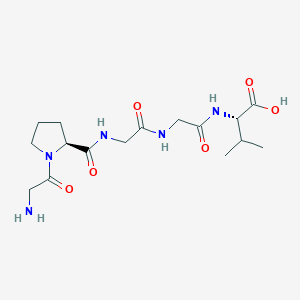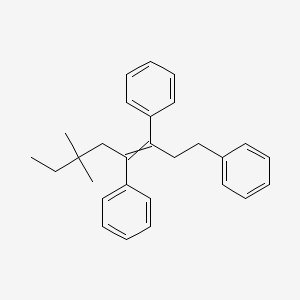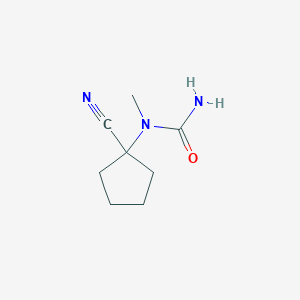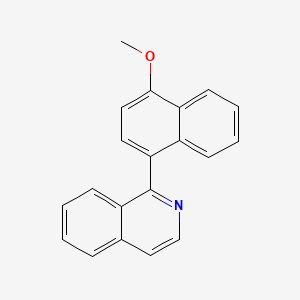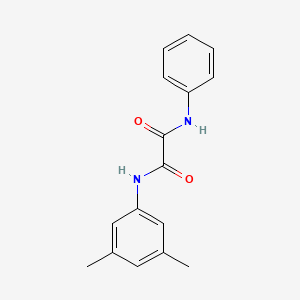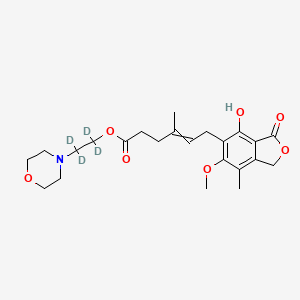![molecular formula C14H12INO2S B12519271 N-[(4-iodophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12519271.png)
N-[(4-iodophenyl)methylidene]-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Iodobenzylidene)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an iodobenzylidene group attached to a methylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Iodobenzylidene)-4-methylbenzenesulfonamide typically involves the condensation reaction between 4-iodobenzaldehyde and 4-methylbenzenesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Iodobenzaldehyde+4-Methylbenzenesulfonamide→N-(4-Iodobenzylidene)-4-methylbenzenesulfonamide
Industrial Production Methods
In an industrial setting, the production of N-(4-Iodobenzylidene)-4-methylbenzenesulfonamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Iodobenzylidene)-4-methylbenzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the iodobenzylidene group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Condensation Reactions: The sulfonamide group can participate in condensation reactions with other compounds to form new products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylidene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
N-(4-Iodobenzylidene)-4-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-Iodobenzylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromobenzylidene)-4-methylbenzenesulfonamide
- N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide
- N-(4-Fluorobenzylidene)-4-methylbenzenesulfonamide
Uniqueness
N-(4-Iodobenzylidene)-4-methylbenzenesulfonamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications.
Properties
Molecular Formula |
C14H12INO2S |
|---|---|
Molecular Weight |
385.22 g/mol |
IUPAC Name |
N-[(4-iodophenyl)methylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H12INO2S/c1-11-2-8-14(9-3-11)19(17,18)16-10-12-4-6-13(15)7-5-12/h2-10H,1H3 |
InChI Key |
LACMCSGMQLNSKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Acetyl-S-[(3S)-1-hydroxyhexan-3-yl]-L-cysteine](/img/structure/B12519188.png)
![3-Chloro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile](/img/structure/B12519192.png)
![Phenol, 2-propyl-4-[(trifluoromethyl)thio]-](/img/structure/B12519197.png)
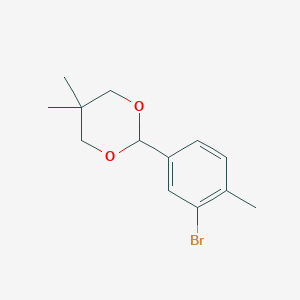
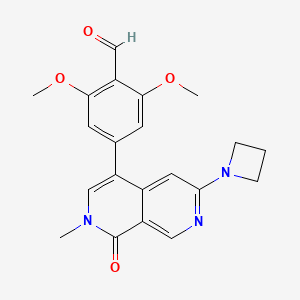
![6-(1-Benzofuran-2-yl)-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12519209.png)
